molecular formula C11H13FN2O B7980059 (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B7980059
M. Wt: 208.23 g/mol
InChI Key: IXVNCJQNUWULDG-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a fluoropyridine moiety attached to a piperidinyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with piperidin-1-ylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-1-ylmethanone, followed by nucleophilic substitution with 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoropyridine moiety is often involved in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVNCJQNUWULDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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